molecular formula C5HF7O3 B3042710 Perfluorotetrahydro-2-furancarboxylic acid CAS No. 65578-62-3

Perfluorotetrahydro-2-furancarboxylic acid

Cat. No.: B3042710
CAS No.: 65578-62-3
M. Wt: 242.05 g/mol
InChI Key: IJSPOBHLFLGFMQ-UHFFFAOYSA-N
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Description

Perfluorotetrahydro-2-furancarboxylic acid is a fluorinated organic compound characterized by the presence of a tetrahydrofuran ring substituted with a carboxylic acid group and multiple fluorine atoms. This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine atoms, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluorotetrahydro-2-furancarboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve high degrees of fluorination efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions of this compound are less common due to the stability imparted by the fluorine atoms. under specific conditions, reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids

    Reduction: Partially fluorinated tetrahydrofuran derivatives

    Substitution: Various substituted tetrahydrofuran derivatives

Scientific Research Applications

Perfluorotetrahydro-2-furancarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.

    Medicine: Research is ongoing to explore its potential as a component in drug delivery systems due to its stability and ability to interact with biological molecules.

    Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and durability.

Mechanism of Action

The mechanism of action of perfluorotetrahydro-2-furancarboxylic acid is primarily influenced by its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    2,5-Furandicarboxylic acid: Contains a furan ring with two carboxylic acid groups but lacks fluorination, making it less chemically resistant.

    Perfluorooctanoic acid: Another perfluorinated carboxylic acid with a longer carbon chain, used in different industrial applications.

Uniqueness: Perfluorotetrahydro-2-furancarboxylic acid is unique due to its combination of a tetrahydrofuran ring and extensive fluorination. This structure imparts exceptional chemical stability, resistance to oxidation and reduction, and unique reactivity in substitution reactions. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical processes.

Properties

IUPAC Name

2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O3/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPOBHLFLGFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336238
Record name 2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65578-62-3
Record name Perfluorotetrahydro-2-furancarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 2
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 3
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 4
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 5
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 6
Perfluorotetrahydro-2-furancarboxylic acid

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